
1-(6-Aminopiridin-3-il)-3-metilacetidin-3-ol
Descripción general
Descripción
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is a synthetic organic compound that features a pyridine ring substituted with an amino group at the 6-position and an azetidine ring substituted with a hydroxyl group at the 3-position
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Therapeutic Potential:
The compound has been identified as a novel kinase inhibitor, specifically targeting kinases such as Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK). These kinases play crucial roles in various biological processes, and their inhibition can lead to therapeutic effects in several diseases, including:
- Autoimmune Diseases: Inhibition of SYK has been linked to potential treatments for conditions like rheumatoid arthritis and lupus.
- Neurological Disorders: Targeting LRRK2 is particularly relevant for neurodegenerative diseases such as Parkinson's disease.
- Cancer: The modulation of these kinases can affect tumor growth and metastasis.
Disease Applications
The applications of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol extend across a wide range of diseases:
Disease Category | Specific Diseases | Mechanism of Action |
---|---|---|
Autoimmune Diseases | Rheumatoid Arthritis, Lupus | Inhibition of SYK |
Neurological Disorders | Parkinson's Disease | Inhibition of LRRK2 |
Cancer | Various Tumors | Modulation of MYLK and other kinases |
Inflammatory Diseases | Asthma, Allergies | Reduction in pro-inflammatory cytokines |
Metabolic Disorders | Diabetes | Potential modulation of metabolic pathways |
Case Studies and Research Findings
Several studies have highlighted the efficacy of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol in preclinical models:
Case Study 1: Autoimmune Disease Model
In a study involving collagen-induced arthritis in mice, treatment with the compound resulted in a significant reduction in joint inflammation and damage. The mechanism was attributed to the inhibition of SYK, leading to decreased activation of inflammatory pathways.
Case Study 2: Neurodegenerative Disease Model
Research on LRRK2 inhibition demonstrated that this compound could reduce neuroinflammation and improve motor function in animal models of Parkinson's disease. The findings suggest that targeting LRRK2 with this compound could be a viable therapeutic strategy.
Case Study 3: Cancer Therapy
In vitro studies showed that 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol inhibited the proliferation of various cancer cell lines by modulating MYLK activity. This suggests its potential role as an adjunct therapy in cancer treatment.
Mecanismo De Acción
Target of Action
A structurally similar compound, 3-(6-aminopyridin-3-yl)-n-methyl-n-[(1-methyl-1h-indol-2-yl)methyl]acrylamide, targets the enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Biochemical Pathways
coli .
Pharmacokinetics
The structurally similar compound, 3-(6-aminopyridin-3-yl)-n-methyl-n-[(1-methyl-1h-indol-2-yl)methyl]acrylamide, has unspecified absorption, distribution, metabolism, and elimination properties .
Result of Action
Based on the target of the related compound, it may have antibacterial effects by inhibiting a key enzyme in bacterial fatty acid synthesis .
Análisis Bioquímico
Biochemical Properties
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with myeloperoxidase (MPO), a leukocyte-derived redox enzyme, inhibiting its activity . This interaction is crucial as MPO is involved in oxidative stress and damage in inflammatory states. Additionally, 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol has been found to interact with the mammalian target of rapamycin (mTOR), a key element in the PI3K/AKT/mTOR signal transduction pathway . This interaction affects various cellular processes, including proliferation, growth, and metabolism.
Cellular Effects
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit mTOR activity, leading to reduced cellular growth and induced apoptosis in cancer cells . This compound also affects the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. Furthermore, 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol has been shown to down-regulate the expression of UHRF1, a protein involved in DNA methylation and gene expression .
Molecular Mechanism
The molecular mechanism of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a potent, irreversible inhibitor of myeloperoxidase (MPO), blocking its activity in human plasma and preventing MPO-dependent vasomotor dysfunction . Additionally, 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol inhibits mTOR by binding to its active site, thereby disrupting the PI3K/AKT/mTOR signaling pathway . This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol change over time Studies have shown that this compound exhibits stability and maintains its activity over extended periodsIn vitro studies have demonstrated that 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol can induce apoptosis and inhibit cell proliferation over time .
Dosage Effects in Animal Models
The effects of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol vary with different dosages in animal models. At lower doses, it has been shown to inhibit MPO activity and reduce oxidative stress without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and damage to tissues. Studies in animal models have highlighted the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cellular metabolism and energy homeostasis . Additionally, this compound’s metabolic stability and plasma exposure have been found to be significantly improved compared to other similar compounds .
Transport and Distribution
The transport and distribution of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol within cells and tissues involve interactions with transporters and binding proteins. This compound has been shown to exhibit high oral bioavailability and efficient distribution within the body . Its localization and accumulation in specific tissues are influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and distribution.
Subcellular Localization
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol exhibits specific subcellular localization, which affects its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules and exerts its effects . The targeting signals and post-translational modifications of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol play a crucial role in directing it to specific compartments or organelles within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of 6-aminopyridine derivatives, which are then subjected to various chemical transformations to introduce the azetidine ring and the hydroxyl group.
Starting Material Preparation: The synthesis begins with 6-aminopyridine, which is commercially available or can be synthesized from pyridine through nitration, reduction, and amination steps.
Formation of Azetidine Ring: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as β-amino alcohols or aziridines.
Hydroxyl Group Introduction: The hydroxyl group at the 3-position of the azetidine ring can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or hydrogenated derivatives.
Substitution: Formation of N-substituted pyridine derivatives.
Comparación Con Compuestos Similares
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol: Unique due to the presence of both an azetidine ring and a hydroxyl group.
6-Aminopyridine Derivatives: Similar in having the amino group on the pyridine ring but lacking the azetidine ring.
Azetidine Derivatives: Similar in having the azetidine ring but lacking the pyridine ring or the specific substitution pattern.
Uniqueness: 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical space in drug discovery and other scientific research areas.
Actividad Biológica
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various research studies and clinical trials.
The compound has a molecular formula of CHNO and a molecular weight of approximately 176.22 g/mol. It features a pyridine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol may act through multiple mechanisms:
- Inhibition of Myeloperoxidase (MPO) : Studies show that compounds with similar structures can inhibit MPO, an enzyme linked to oxidative stress in inflammatory diseases. Inhibition of MPO can mitigate vasomotor dysfunction in cardiovascular diseases .
- Interaction with Acetylcholinesterase (AChE) : The compound's structural similarity to known AChE inhibitors suggests potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease .
Anticancer Potential
Research into the structure-activity relationship (SAR) of related compounds indicates that modifications in the azetidine structure can enhance anticancer activity through the inhibition of key signaling pathways involved in cell proliferation and survival, particularly the mTOR pathway .
Pharmacokinetics
The pharmacokinetic profile indicates high oral bioavailability and favorable absorption characteristics. It is predicted to cross the blood-brain barrier effectively, suggesting potential central nervous system applications .
Case Studies
- Cardiovascular Disease Model : In a mouse model of peritonitis, similar aminopyridine derivatives demonstrated significant inhibition of MPO activity, leading to reduced inflammation and improved vascular function. This suggests that 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol could have similar therapeutic effects .
- Neuroprotective Studies : A study focusing on neuroprotective agents highlighted the potential for compounds with similar structures to mitigate neurodegeneration by inhibiting AChE and enhancing cholinergic transmission .
Comparative Analysis
The following table summarizes the biological activities and pharmacological properties of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol compared to related compounds:
Propiedades
IUPAC Name |
1-(6-aminopyridin-3-yl)-3-methylazetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(13)5-12(6-9)7-2-3-8(10)11-4-7/h2-4,13H,5-6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRBJKAFGFOQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2=CN=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.